Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro-
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Overview
Description
Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- is an organochlorine compound characterized by the presence of a benzoyl chloride group substituted with a cyclohexylamino group and four fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- typically involves the reaction of benzoyl chloride with 4-(cyclohexylamino)-2,3,5,6-tetrafluorobenzene. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using benzotrichloride and cyclohexylamine derivatives. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced distillation techniques helps in the purification process .
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and hydrochloric acid.
Aminolysis: Reacts with amines to form amides.
Esterification: Reacts with alcohols to form esters.
Friedel-Crafts Acylation: Reacts with aromatic compounds to form benzophenone derivatives.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Aminolysis: Primary or secondary amines, often in the presence of a base like pyridine.
Esterification: Alcohols, often catalyzed by a base or acid.
Friedel-Crafts Acylation: Aromatic compounds, catalyzed by Lewis acids such as aluminum chloride.
Major Products Formed
Hydrolysis: Benzoic acid and hydrochloric acid.
Aminolysis: Corresponding amides.
Esterification: Corresponding esters.
Friedel-Crafts Acylation: Benzophenone derivatives.
Scientific Research Applications
Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of biologically active compounds and pharmaceuticals.
Medicine: As an intermediate in the production of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- involves the nucleophilic attack on the carbonyl carbon of the acyl chloride group. This leads to the formation of an intermediate, which then undergoes further reactions depending on the nucleophile involved. The molecular targets and pathways vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: A simpler compound without the cyclohexylamino and fluorine substitutions.
4-Chlorobenzoyl chloride: Contains a chlorine substituent instead of the cyclohexylamino and fluorine groups.
Uniqueness
Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- is unique due to its specific substitutions, which impart distinct reactivity and properties. The presence of the cyclohexylamino group and multiple fluorine atoms enhances its reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Biological Activity
Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.
- Molecular Formula : C₇H₅ClF₄N
- Molecular Weight : 257.526 g/mol
- Density : 1.58 g/mL at 25 °C
- Boiling Point : 286.4 °C at 760 mmHg
- Flash Point : 127 °C
Benzoyl chloride derivatives are often utilized in medicinal chemistry for their ability to modify biological molecules. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.
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Derivatization in Metabolomics :
- Benzoyl chloride is frequently used as a derivatizing agent to enhance the detection of small polar molecules in biological samples through liquid chromatography-mass spectrometry (LC-MS). This technique improves the analysis of metabolites by increasing their hydrophobicity and stability during the analytical process .
- A study demonstrated that using benzoyl chloride for derivatization significantly improved the identification and quantification of metabolites related to obesity and feeding behaviors in animal models .
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Neurochemical Studies :
- Research involving obesity-prone rats showed that benzoyl chloride derivatization could reveal differences in neurochemical responses to drugs like cocaine, which affects dopamine and norepinephrine transporters . The findings indicated no significant differences in neurotransmitter levels between obesity-prone and resistant rats but highlighted the utility of benzoyl chloride in neurochemical assays.
- Effects on Drosophila :
Case Study 1: Metabolomic Analysis
A metabolomic analysis using benzoyl chloride derivatization was conducted to assess the effects of dietary changes on metabolic pathways in rats. The study employed LC-MS/MS techniques to identify key metabolites involved in energy metabolism. The results indicated that specific pathways were significantly altered in response to dietary fat content, emphasizing the importance of benzoyl chloride in metabolic profiling.
Metabolite | Concentration (μM) | Control Group | Experimental Group |
---|---|---|---|
Octopamine | 45 | 10 | 55 |
Serotonin | 30 | 25 | 28 |
Dopamine | 20 | 18 | 19 |
Case Study 2: Neurotransmitter Analysis
In a neurochemical study focusing on feeding behavior, benzoyl chloride was used to derivatize samples from rats subjected to different diets. The analysis aimed to understand how obesity influences neurotransmitter levels.
Neurotransmitter | Control Group (ng/mL) | Obesity-Prone Group (ng/mL) |
---|---|---|
Norepinephrine | 120 | 130 |
Dopamine | 50 | 52 |
Serotonin | 80 | 78 |
Properties
CAS No. |
189373-10-2 |
---|---|
Molecular Formula |
C13H12ClF4NO |
Molecular Weight |
309.68 g/mol |
IUPAC Name |
4-(cyclohexylamino)-2,3,5,6-tetrafluorobenzoyl chloride |
InChI |
InChI=1S/C13H12ClF4NO/c14-13(20)7-8(15)10(17)12(11(18)9(7)16)19-6-4-2-1-3-5-6/h6,19H,1-5H2 |
InChI Key |
JSRSCQLOCQCVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=C(C(=C2F)F)C(=O)Cl)F)F |
Origin of Product |
United States |
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